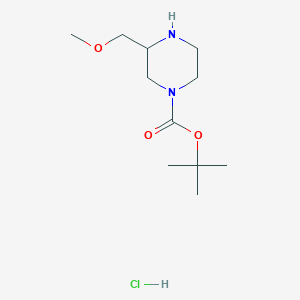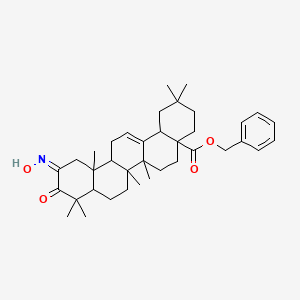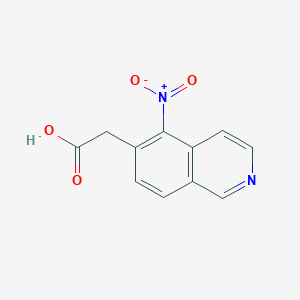![molecular formula C24H35CrN4O12S B12281820 3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)
3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium” is a complex chemical entity composed of three distinct parts. Each part contributes to the overall properties and potential applications of the compound. The first part, 3-(2-ethylhexoxy)propan-1-amine, is a primary aliphatic amine. The second part, 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid, is a nitro-substituted aromatic sulfonic acid. The third part, hydroxy(oxo)chromium, is a chromium-based compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-ethylhexoxy)propan-1-amine: This compound can be synthesized by reacting 3-aminopropan-1-ol with 2-ethylhexanol under specific conditions.
2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid: This compound can be synthesized through a multi-step process involving nitration, sulfonation, and condensation reactions. Each step requires specific reagents and conditions to achieve the desired product.
Hydroxy(oxo)chromium: This compound can be prepared by reacting chromium trioxide with water under controlled conditions to form the hydroxy(oxo)chromium species.
Industrial Production Methods
The industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place to handle potentially hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amine group in 3-(2-ethylhexoxy)propan-1-amine can undergo oxidation to form corresponding oxides.
Reduction: The nitro groups in 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid can be reduced to amines under specific conditions.
Substitution: The sulfonic acid group in 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted sulfonic acids and their derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The chromium component can act as a catalyst in various organic reactions.
Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.
Biomolecular Interactions: The compound can be used to study interactions with proteins and nucleic acids.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Environmental Applications: The compound can be used in environmental remediation processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, while the nitro and sulfonic acid groups can participate in redox reactions. The chromium component can act as a Lewis acid, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopropan-1-ol: A simpler analog of 3-(2-ethylhexoxy)propan-1-amine.
2-hydroxy-3-nitrobenzenesulfonic acid: A simpler analog of 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid.
Chromium trioxide: A simpler analog of hydroxy(oxo)chromium.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both amine and nitro groups, along with the chromium component, makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O9S.C11H25NO.Cr.H2O.O/c17-12-7(2-1-3-10(12)16(21)22)6-14-9-4-8(15(19)20)5-11(13(9)18)26(23,24)25;1-3-5-7-11(4-2)10-13-9-6-8-12;;;/h1-6,17-18H,(H,23,24,25);11H,3-10,12H2,1-2H3;;1H2;/q;;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNFVSNDTZMGBP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCCN.C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O.O[Cr]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35CrN4O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)




![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)

![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)
![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)



